2-nitro-N-quinolin-8-ylbenzenesulfonamide

Catalog No.
S11236611
CAS No.
21868-77-9
M.F
C15H11N3O4S
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-nitro-N-quinolin-8-ylbenzenesulfonamide

CAS Number

21868-77-9

Product Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

IUPAC Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H

InChI Key

YCXUFEOBLVZNAP-UHFFFAOYSA-N

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

2-nitro-N-quinolin-8-ylbenzenesulfonamide is a chemical compound with the molecular formula C₁₅H₁₁N₃O₄S. It features a nitro group attached to the quinoline moiety, which is linked to a benzenesulfonamide group. This compound is part of a broader class of N-(quinolin-8-yl)benzenesulfonamides, known for their potential biological activities, particularly in modulating cellular pathways such as the nuclear factor kappa B (NFκB) pathway, which plays a crucial role in inflammation and cancer progression .

  • Reduction: The nitro group can be reduced to an amino group under specific conditions, yielding derivatives such as 2-amino-N-quinolin-8-ylbenzenesulfonamide.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation: The compound may also undergo oxidation, leading to various oxidation products depending on the reagents and conditions employed.

These reactions are significant for synthesizing analogues and exploring structure-activity relationships.

The biological activity of 2-nitro-N-quinolin-8-ylbenzenesulfonamide has been primarily linked to its ability to inhibit the NFκB pathway. Compounds in this class have shown potency in cell-based assays, with some exhibiting half-maximal inhibitory concentrations as low as 0.6 µM. This inhibition is associated with anti-inflammatory effects and potential applications in cancer therapy due to their ability to modulate cell survival and apoptosis pathways .

The synthesis of 2-nitro-N-quinolin-8-ylbenzenesulfonamide typically involves:

  • Formation of the Quinoline Derivative: The starting material is often a quinolin-8-amine.
  • Sulfonylation: The quinoline derivative is reacted with benzenesulfonyl chloride to form the sulfonamide linkage.
  • Nitration: The resulting compound can be nitrated at the 2-position using nitrating agents such as nitric acid in combination with sulfuric acid .

This multi-step synthesis allows for the creation of various analogues by modifying reaction conditions or substituents.

2-nitro-N-quinolin-8-ylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As an inhibitor of NFκB, it may serve as a lead compound for developing anti-inflammatory and anticancer agents.
  • Research Tools: It can be utilized in studies investigating the NFκB signaling pathway and its implications in diseases such as cancer and autoimmune disorders .

Studies have demonstrated that 2-nitro-N-quinolin-8-ylbenzenesulfonamide interacts with various cellular targets, particularly those involved in the NFκB signaling cascade. Its ability to inhibit NFκB activation suggests that it may interfere with downstream signaling events critical for cell proliferation and survival . Additionally, its interactions with transition metal complexes have been explored, indicating potential applications in catalysis and material sciences .

Several compounds share structural similarities with 2-nitro-N-quinolin-8-ylbenzenesulfonamide. These include:

Compound NameStructure TypeUnique Features
N-(quinolin-8-yl)benzenesulfonamideSulfonamideLacks nitro group; serves as a baseline for activity
2-amino-N-(quinolin-8-yl)benzenesulfonamideAmino derivativeExhibits different biological activity due to amino substitution
3-nitro-N-(quinolin-8-yl)benzenesulfonamideNitro at position 3May exhibit distinct reactivity profiles compared to 2-nitro derivative
N-(quinolin-4-yl)benzenesulfonamideDifferent quinoline positionChanges electronic properties affecting biological activity

The uniqueness of 2-nitro-N-quinolin-8-ylbenzenesulfonamide lies in its specific nitro substitution pattern, which influences its reactivity and biological interactions compared to these similar compounds. This structural feature may enhance its potency against specific targets within the NFκB pathway, making it a valuable candidate for further investigation in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.04702701 g/mol

Monoisotopic Mass

329.04702701 g/mol

Heavy Atom Count

23

UNII

QX533D5WV7

Dates

Modify: 2024-08-08

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